PD0166285 - 185039-89-8

PD0166285

Catalog Number: EVT-287748
CAS Number: 185039-89-8
Molecular Formula: C26H27Cl2N5O2
Molecular Weight: 512.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-(2,6-Dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one (compound 2 in []) belongs to the pyrido[2,3-d]pyrimidin-7(8H)-one family of chemical compounds. This compound has been identified as a potential non-hormonal contraceptive due to its ability to selectively inhibit WEE2 kinase, an enzyme crucial for meiosis (cell division for sexual reproduction). []

7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones

  • Compound Description: This class of compounds acts as potent inhibitors of protein tyrosine kinases. Notably, they exhibit some selectivity for c-Src. []
  • Relevance: While structurally distinct from 6-(2,6-Dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one, this class of compounds shares the core 2,6-dichlorophenyl moiety and targets similar kinase pathways, making them relevant for comparison and understanding structure-activity relationships. []

N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines

  • Compound Description: This series of compounds was developed as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors. They feature varied substitutions on the phenyl ring of the 4-anilino group. []
  • Relevance: Although structurally different from 6-(2,6-Dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one, these compounds highlight the exploration of structural modifications around a pyrimidine core for kinase inhibition, particularly targeting VEGFR-2. []

6-(2,6-dichlorophenyl)-8-methyl-2-((4-morpholinophenyl) amino)pyrido[2,3-d]pyrimidin-7(8H)-one (Compound 12)

  • Compound Description: This compound is a WEE2 kinase inhibitor identified through a screening process aiming to develop non-hormonal contraceptives by specifically targeting meiosis. []
  • Relevance: This compound shares significant structural similarities with 6-(2,6-Dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one, notably the 6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one core. The primary difference lies in the substitution at the 2-amino position, where Compound 12 has a (4-morpholinophenyl)amino group instead of the [4-[2-(diethylamino)ethoxy]anilino] group. []

3-((6-(2,6-dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid (Compound 16)

  • Compound Description: Similar to Compound 12, this compound is also a WEE2 kinase inhibitor identified in the same study for potential use in non-hormonal contraceptives targeting meiosis. []
  • Relevance: This compound also shares the core 6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one structure with 6-(2,6-Dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one. The difference lies in the substitution at the 2-amino position, where Compound 16 has a 3-carboxyphenyl group instead of the [4-[2-(diethylamino)ethoxy]anilino] group. This highlights the potential for diverse substitutions at this position while retaining WEE2 inhibitory activity. []

6-(2,6-dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylphenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one (PD173952)

  • Compound Description: PD173952 is a potent Src family kinase inhibitor. It exhibits inhibitory effects on NHK proliferation, migration, and amphiregulin production. []
  • Relevance: PD173952 shares the core 6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7-one structure with 6-(2,6-Dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one. The difference lies in the substituent at the 2-amino position, where PD173952 has a (4-morpholin-4-ylphenyl)amino group. []
Source and Classification

PD0166285 was developed as a selective inhibitor of Wee1 kinase, which plays a pivotal role in controlling the G2/M checkpoint by phosphorylating cyclin-dependent kinase 1 (CDK1) at tyrosine 15. This compound has been classified under small-molecule inhibitors targeting cell cycle regulatory proteins, specifically those involved in the DNA damage response and repair pathways.

Synthesis Analysis

The synthesis of PD0166285 involves several steps typical for pyridopyrimidine derivatives. While specific synthetic routes are not extensively detailed in the literature, it is known that such compounds can be synthesized through multi-step reactions starting from readily available pyrimidine or pyridine derivatives.

Key Parameters:

  • Starting Materials: Commonly include substituted pyrimidines and other heterocycles.
  • Reagents: Various coupling agents and solvents are used to facilitate reactions.
  • Conditions: Reactions may require specific temperatures and times to optimize yield and purity.
  • Purification: Typically involves recrystallization or chromatography to obtain the final product.
Molecular Structure Analysis

The molecular structure of PD0166285 can be represented by its chemical formula, which highlights its composition and arrangement. The compound features a pyridopyrimidine core, characterized by two fused aromatic rings containing nitrogen atoms.

Structural Data:

  • Molecular Formula: C12_{12}H11_{11}N4_{4}
  • Molecular Weight: Approximately 225.25 g/mol
  • Key Functional Groups: Includes nitrogen heterocycles which are crucial for its biological activity.

The three-dimensional conformation of PD0166285 is essential for its interaction with the Wee1 kinase active site, influencing its binding affinity and inhibitory potency.

Chemical Reactions Analysis

PD0166285 primarily participates in biochemical reactions involving its interaction with Wee1 kinase. Upon binding to Wee1, it inhibits its activity, leading to decreased phosphorylation of CDK1 and subsequent progression through the cell cycle without proper DNA damage repair.

Relevant Reactions:

  • Inhibition Reaction: PD0166285 binds to the ATP-binding site of Wee1, blocking its phosphorylation activity.
  • Cell Cycle Regulation: By inhibiting Wee1, PD0166285 promotes premature entry into mitosis despite DNA damage, resulting in increased apoptosis in cancer cells.
Mechanism of Action

The mechanism by which PD0166285 exerts its effects involves several key processes:

  1. Inhibition of Wee1 Activity: By binding to Wee1 kinase, PD0166285 prevents it from phosphorylating CDK1 at tyrosine 15.
  2. Abrogation of G2/M Checkpoint: This inhibition allows cells to bypass the G2/M checkpoint, leading to mitotic entry even in the presence of DNA damage.
  3. Enhanced Sensitivity to DNA Damage: Cancer cells treated with PD0166285 show increased sensitivity to chemotherapeutic agents like cisplatin due to compromised DNA repair mechanisms.
  4. Induction of Apoptosis: The resultant cellular stress from unregulated mitosis leads to apoptosis, particularly in TP53-mutated cancer cells.
Physical and Chemical Properties Analysis

PD0166285 exhibits several notable physical and chemical properties that contribute to its efficacy as a therapeutic agent:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO), which is commonly used for biological assays.
  • Stability: Stability under physiological conditions is crucial for maintaining activity during therapeutic applications.
  • pKa Values: Relevant for understanding ionization states at physiological pH, influencing absorption and distribution.

These properties are essential for optimizing formulation strategies in drug development.

Applications

PD0166285 has significant potential applications in oncology:

  • Cancer Therapy: Particularly effective against cancers with TP53 mutations, where it enhances the efficacy of conventional chemotherapeutics like cisplatin.
  • Combination Treatments: Its ability to sensitize tumors to radiation therapy makes it a candidate for combination regimens aimed at improving treatment outcomes in aggressive cancers such as esophageal squamous cell carcinoma and lung squamous cell carcinoma.
  • Research Tool: Used extensively in preclinical studies to investigate cell cycle dynamics and apoptosis mechanisms related to DNA damage response pathways.

Properties

CAS Number

185039-89-8

Product Name

PD0166285

IUPAC Name

6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C26H27Cl2N5O2

Molecular Weight

512.4 g/mol

InChI

InChI=1S/C26H27Cl2N5O2/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31)

InChI Key

IFPPYSWJNWHOLQ-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

PD0166285; PD 0166285; PD0166285; PD166285; PD 166285; PD166285.

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.